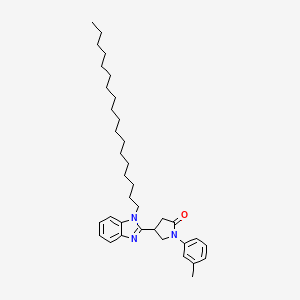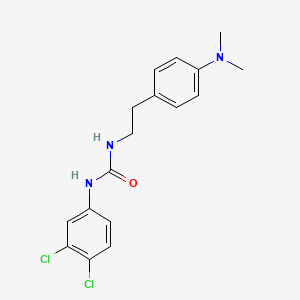![molecular formula C19H17F5N2O3 B11480220 ethyl N-[(2,6-difluorophenyl)carbonyl]-3,3,3-trifluoro-2-[(4-methylphenyl)amino]alaninate](/img/structure/B11480220.png)
ethyl N-[(2,6-difluorophenyl)carbonyl]-3,3,3-trifluoro-2-[(4-methylphenyl)amino]alaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-[(2,6-difluorophenyl)carbonyl]-3,3,3-trifluoro-2-[(4-methylphenyl)amino]alaninate is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes multiple fluorine atoms, which can impart distinct chemical properties such as increased stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[(2,6-difluorophenyl)carbonyl]-3,3,3-trifluoro-2-[(4-methylphenyl)amino]alaninate typically involves several steps:
Formation of the Alaninate Backbone: The alaninate backbone can be synthesized through the reaction of ethyl 3,3,3-trifluoro-2-[(4-methylphenyl)amino]propanoate with a suitable base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF).
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic substitution reaction. This involves reacting the alaninate backbone with 2,6-difluorobenzoyl chloride in the presence of a base like triethylamine.
Final Coupling: The final step involves coupling the intermediate with ethyl chloroformate under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst such as palladium on carbon (Pd/C).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure, featuring multiple fluorine atoms, makes it a valuable intermediate in the development of fluorinated pharmaceuticals and agrochemicals.
Biology
In biological research, ethyl N-[(2,6-difluorophenyl)carbonyl]-3,3,3-trifluoro-2-[(4-methylphenyl)amino]alaninate can be used to study the effects of fluorinated compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the role of fluorine in drug design.
Medicine
Medically, this compound has potential applications in the development of new drugs. Its unique structure may allow it to interact with specific biological targets, leading to the development of novel therapeutics for various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals. Its stability and reactivity make it suitable for use in high-performance materials and coatings.
Mechanism of Action
The mechanism by which ethyl N-[(2,6-difluorophenyl)carbonyl]-3,3,3-trifluoro-2-[(4-methylphenyl)amino]alaninate exerts its effects involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to enzymes and receptors, leading to altered biological activity. The compound may inhibit or activate specific pathways, depending on its structure and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- **Ethyl 2-(2,6-difluorophenyl)methylamino]-5-[4-[(1,1-dimethylethoxy)carbonyl]amino]phenyl-4-methyl-3-thiophenecarboxylate .
- **Ethyl N-[(2,6-difluorophenyl)methyl]-N-[4-[(dimethylamino)methyl]-3-[(6-methoxy-3-pyridazinyl)amino]carbonyl]-5-(4-nitrophenyl)-2-thienyl]carbamate .
Uniqueness
Ethyl N-[(2,6-difluorophenyl)carbonyl]-3,3,3-trifluoro-2-[(4-methylphenyl)amino]alaninate is unique due to its specific combination of fluorine atoms and the alaninate backbone This structure imparts distinct chemical properties, such as increased stability and reactivity, which are not commonly found in other similar compounds
Properties
Molecular Formula |
C19H17F5N2O3 |
|---|---|
Molecular Weight |
416.3 g/mol |
IUPAC Name |
ethyl 2-[(2,6-difluorobenzoyl)amino]-3,3,3-trifluoro-2-(4-methylanilino)propanoate |
InChI |
InChI=1S/C19H17F5N2O3/c1-3-29-17(28)18(19(22,23)24,25-12-9-7-11(2)8-10-12)26-16(27)15-13(20)5-4-6-14(15)21/h4-10,25H,3H2,1-2H3,(H,26,27) |
InChI Key |
NSWDFYNQICJBRD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC1=CC=C(C=C1)C)NC(=O)C2=C(C=CC=C2F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-methoxyphenyl)-3-[4-(propan-2-yl)phenyl]propanamide](/img/structure/B11480146.png)
![N-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)benzamide](/img/structure/B11480148.png)
![3-(3-chlorophenyl)-1-[2-(4-chlorophenyl)-2-oxoethyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B11480150.png)
![2,4-Diamino-5-(3-bromophenyl)-10-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-8,8-dimethyl-6-oxo-5,6,7,8,9,10-hexahydrobenzo[b][1,8]naphthyridine-3-carbonitrile](/img/structure/B11480153.png)
![4-(2-{[(7-methyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)sulfonyl]amino}ethoxy)benzoic acid](/img/structure/B11480154.png)
![N-[(2E)-6-chloro-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]-4-methoxybenzamide](/img/structure/B11480164.png)

![3-(4-Fluorophenyl)-7-[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11480183.png)
![N'-[(E)-(6-{[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B11480188.png)
![N-{3-[1-(acetylamino)ethyl]phenyl}tricyclo[3.3.1.1~3,7~]decane-1-carboxamide](/img/structure/B11480191.png)
![5-[2-(diethylamino)ethyl]-13-(methoxymethyl)-11-methyl-4-(4-nitrophenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B11480192.png)
![N-[3-(4-chlorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyrazine-2-carboxamide](/img/structure/B11480197.png)
![5-hydroxy-4-morpholino-3-phenoxynaphtho[1,2,3-cd]indol-6(2H)-one](/img/structure/B11480201.png)
